molecular formula C21H30O5 B12057397 18-Hydroxycorticosterone-d4

18-Hydroxycorticosterone-d4

Cat. No.: B12057397
M. Wt: 366.5 g/mol
InChI Key: HFSXHZZDNDGLQN-NREATFFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 18-Hydroxycorticosterone-d4 involves the incorporation of deuterium atoms into the 18-Hydroxycorticosterone molecule. This can be achieved through isotope exchange reactions or by using deuterated reagents during the synthesis . The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high isotopic purity of the final product . The compound is then tested for its isotopic purity and chemical composition before being made available for research purposes.

Chemical Reactions Analysis

Types of Reactions

18-Hydroxycorticosterone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of 18-oxocorticosterone, while reduction can yield 18-hydroxycorticosterone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving mass spectrometry. The deuterium labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .

Properties

Molecular Formula

C21H30O5

Molecular Weight

366.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13R,14S,17S)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i9D2,17D,19D

InChI Key

HFSXHZZDNDGLQN-NREATFFYSA-N

Isomeric SMILES

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@H]([C@]4(C([C@]2([2H])O)([2H])[2H])CO)C(=O)CO

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O

Origin of Product

United States

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